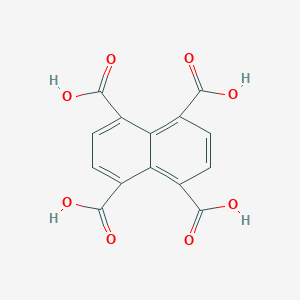

1,4,5,8-Naphthalenetetracarboxylic acid

Cat. No. B089546

Key on ui cas rn:

128-97-2

M. Wt: 304.21 g/mol

InChI Key: OLAPPGSPBNVTRF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05254796

Procedure details

In the aqueous-alkaline hypohalite oxidation of organic compounds, in particular in the alkaline hypochlorite oxidation of 2,7-dibromodiindanedione (3) to give the tetraalkali metal salt of naphthalene-1,4,5,8-tetracarboxylic acid, the ecological pollution by halogen-containing compounds of the classes CHX3 and CX4, in which X is chlorine, bromine or a combination thereof, is eliminated by carrying out the aqueous-alkaline hypohalite oxidation at a temperature of between 20° and 60° C., preferably 40° to 55° C., in a closed vessel under the autogenous pressure which is established at the corresponding temperature, subjecting the reaction mixture, after the oxidation has ended, to a heat treatment at a temperature of between 90° and 120° C., preferably 90° to 100° C., under the autogenous pressure of 1 to 10 bar, preferably 1 to 5 bar, which is established, in the presence of sulfite, cooling the resulting suspension of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid, after the reaction vessel has been let down, to a temperature of below 40° C., preferably to 20° to 30° C., subsequently adjusting the pH to 4.5 to 5 by acidification, isolating the resulting disodium salt of naphthalene-1,4,5,8-tetracarboxylic acid, converting this salt into the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid in an aqueous alkali metal hydroxide solution and, if appropriate after removal of insoluble impurities, precipitating naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride by acidification to a pH of less than 2, preferably less than 1, at a temperature of 80° to 100° C.

[Compound]

Name

halogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

CHX3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

CX4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

hypohalite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

ClCl.BrBr.S([O-])([O-])=O.C1C(C(N)=O)=CN(C2OC(COP(OP(OCC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-])=O)([O-])=O)C(O)C2O)C=C1.[Na+:57].[Na+:58].[Na+].[Na+].[C:61]1([C:80]([OH:82])=[O:81])[C:70]2[C:69]([C:71]([OH:73])=[O:72])=[CH:68][CH:67]=[C:66]([C:74]([OH:76])=[O:75])[C:65]=2[C:64]([C:77]([OH:79])=[O:78])=[CH:63][CH:62]=1>>[Na:57][Na:58].[C:61]1([C:80]([OH:82])=[O:81])[C:70]2[C:69]([C:71]([OH:73])=[O:72])=[CH:68][CH:67]=[C:66]([C:74]([OH:76])=[O:75])[C:65]=2[C:64]([C:77]([OH:79])=[O:78])=[CH:63][CH:62]=1 |f:3.4.5.6.7|

|

Inputs

Step One

[Compound]

|

Name

|

halogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

CHX3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

CX4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Four

[Compound]

|

Name

|

hypohalite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of between 20° and 60° C., preferably 40° to 55° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in a closed vessel under the autogenous pressure which is established at the corresponding temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has ended, to a heat treatment at a temperature of between 90° and 120° C., preferably 90° to 100° C., under the autogenous pressure of 1 to 10 bar, preferably 1 to 5 bar, which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been let down, to a temperature of below 40° C., preferably to 20° to 30° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Na][Na]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |